molecular formula C9H10N2O5 B8353925 2-Carbamoylmethoxy-5-methoxynitrobenzene

2-Carbamoylmethoxy-5-methoxynitrobenzene

Cat. No.: B8353925
M. Wt: 226.19 g/mol
InChI Key: ZXDMCFLZLMEYSJ-UHFFFAOYSA-N
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Description

2-Carbamoylmethoxy-5-methoxynitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with three functional groups:

  • Carbamoylmethoxy group (-OCH₂CONH₂) at position 2.
  • Methoxy group (-OCH₃) at position 3.
  • Nitro group (-NO₂), likely at position 3 or 4, though its exact placement requires further structural confirmation.

Properties

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

2-(4-methoxy-2-nitrophenoxy)acetamide

InChI

InChI=1S/C9H10N2O5/c1-15-6-2-3-8(16-5-9(10)12)7(4-6)11(13)14/h2-4H,5H2,1H3,(H2,10,12)

InChI Key

ZXDMCFLZLMEYSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues identified in the evidence include:

Methyl 5-methoxy-2-nitrobenzoate (CAS 2327-45-9)
  • Structure: Methoxy (5-OCH₃), nitro (2-NO₂), and ester (COOCH₃) groups.
  • Comparison : The ester group in this compound reduces polarity compared to the carbamoylmethoxy group in the target compound. This lowers aqueous solubility but may enhance lipid membrane permeability. The nitro group’s position (2 vs. 3/4) also alters electronic effects on the aromatic ring, influencing reactivity in substitution or reduction reactions .
5-Hydroxy-4-methoxy-2-nitrobenzoic acid (CAS 31839-20-0)
  • Structure: Hydroxy (5-OH), methoxy (4-OCH₃), nitro (2-NO₂), and carboxylic acid (COOH) groups.
  • Comparison : The carboxylic acid group increases acidity (pKa ~2–3) compared to the carbamoyl group (pKa ~10–12), significantly affecting solubility and metal-binding properties. This compound is more suited for chelation or acid-catalyzed reactions .
Methyl 2-methoxy-5-sulfamoylbenzoate
  • Structure : Methoxy (2-OCH₃), sulfamoyl (5-SO₂NH₂), and ester (COOCH₃) groups.
  • Comparison : The sulfamoyl group is strongly electron-withdrawing, making the aromatic ring more electrophilic than carbamoylmethoxy-substituted derivatives. This enhances reactivity in nucleophilic aromatic substitution, a trait exploited in sulfonamide drug synthesis .

Functional Group Impact on Properties

Property 2-Carbamoylmethoxy-5-methoxynitrobenzene Methyl 5-methoxy-2-nitrobenzoate 5-Hydroxy-4-methoxy-2-nitrobenzoic acid
Key Substituents 2-OCH₂CONH₂, 5-OCH₃, NO₂ 5-OCH₃, 2-NO₂, COOCH₃ 5-OH, 4-OCH₃, 2-NO₂, COOH
Solubility Moderate (amide enhances H-bonding) Low (ester reduces polarity) High (acidic group dominates)
Reactivity Nitro reduction; amide hydrolysis Nitro reduction; ester saponification Nitro reduction; acid-base reactions
Applications Pharma intermediates; agrochemicals Synthetic intermediates Chelating agents; dye synthesis

Research Implications and Gaps

While the evidence highlights structural parallels, specific data on the target compound’s physical properties (e.g., melting point, spectral data) are absent. Further studies should:

Clarify the nitro group’s exact position via X-ray crystallography.

Compare bioactivity with sulfamoyl and ester analogues in pharmacological assays.

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